molecular formula C14H15N3O3 B5542150 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol

Cat. No.: B5542150
M. Wt: 273.29 g/mol
InChI Key: ZRJDLIPVEZBXHD-UHFFFAOYSA-N
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Description

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinol derivatives, which are often studied for their potential applications in various scientific fields. This compound is characterized by the presence of a nitro group at the 7th position, a pyrrolidinylmethyl group at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol typically involves multi-step organic reactions. One common method includes the nitration of 5-(1-pyrrolidinylmethyl)-8-quinolinol. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group at the 8th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: 7-amino-5-(1-pyrrolidinylmethyl)-8-quinolinol.

    Substitution: Various substituted quinolinol derivatives depending on the nucleophile used.

Scientific Research Applications

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-nitro-5-phenyl-1-(1-pyrrolidinylmethyl)-3H-1,4-benzodiazepin-2-one: Another compound with a nitro group and a pyrrolidinylmethyl group, but with a different core structure.

    2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl): Shares the nitro and pyrrolidinylmethyl groups but has a quinoxalinedione core.

Uniqueness

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, pyrrolidinylmethyl group, and hydroxyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

7-nitro-5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14-12(17(19)20)8-10(9-16-6-1-2-7-16)11-4-3-5-15-13(11)14/h3-5,8,18H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJDLIPVEZBXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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